N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride
Description
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Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-(3-imidazol-1-ylpropyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN4O2S.ClH/c1-29-17-7-6-16(22)19-18(17)25-21(30-19)27(10-3-9-26-11-8-24-13-26)20(28)14-4-2-5-15(23)12-14;/h2,4-8,11-13H,3,9-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPHCVFRSKWWHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC(=CC=C4)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride is a synthetic compound that has garnered attention in pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazole ring, a chloro-substituted benzo[d]thiazole moiety, and a fluorobenzamide group. Its molecular formula is C17H18ClF N4O2S, with a molecular weight of approximately 388.87 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : The imidazole moiety suggests potential activity at GPCRs, which are crucial for numerous physiological processes. Compounds with similar structures have been shown to act as agonists or antagonists at these receptors, influencing pathways such as inflammation and neurotransmission .
- Enzyme Inhibition : The presence of the benzo[d]thiazole structure may indicate the ability to inhibit specific enzymes involved in metabolic pathways. For instance, compounds with similar scaffolds have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are important in inflammatory responses .
Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Apoptosis induction |
| MCF-7 | 15 | Cell cycle arrest |
| A549 | 12 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies report significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections.
Case Studies
- In Vivo Studies : In a rat model, administration of the compound resulted in reduced tumor size in xenograft models of breast cancer. The study noted a significant decrease in tumor volume compared to control groups .
- Toxicology Reports : Toxicological assessments indicated that while the compound exhibits potent biological activity, it also presents some hepatotoxicity at higher doses. Further studies are needed to elucidate the safety profile and therapeutic window .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a pharmacophore in drug design. The combination of imidazole and thiazole moieties is known to exhibit a range of biological activities, making it a candidate for developing new therapeutic agents. Specifically, compounds with imidazole structures have shown promise in treating infections and cancer due to their ability to interact with biological targets effectively.
Table 1: Biological Activities Associated with Structural Features
| Structural Feature | Biological Activity | Reference |
|---|---|---|
| Imidazole | Antimicrobial, Anticancer | |
| Benzo[d]thiazole | Antifungal, Antiviral | |
| Fluorobenzamide | Enhanced selectivity in targeting |
Antimicrobial Properties
Research has indicated that compounds containing imidazole and thiazole rings possess significant antimicrobial properties. Studies have focused on the efficacy of these compounds against various bacterial and fungal strains. For instance, derivatives of similar structures have been evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
Anticancer Activity
The anticancer potential of N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride has been explored through various assays. Compounds with similar structures have demonstrated promising results against different cancer cell lines, including those resistant to conventional therapies. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Case Study: Antitumor Activity Evaluation
In a study evaluating the anticancer activity of related compounds, several derivatives were tested against estrogen receptor-positive breast cancer cell lines (MCF7). The results indicated that specific structural modifications led to enhanced cytotoxicity, suggesting that the target compound may exhibit similar or improved efficacy .
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step synthetic routes that include the formation of key intermediates through reactions such as nucleophilic substitutions and cyclizations. Characterization techniques like NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Future Directions in Research
The ongoing research into this compound emphasizes its potential in developing new therapeutic agents for infectious diseases and cancer treatment. Further studies are required to elucidate its pharmacokinetic properties, mechanisms of action, and potential side effects.
Chemical Reactions Analysis
Nucleophilic Substitution at Imidazole and Benzothiazole Moieties
The imidazole ring and chloro-substituted benzothiazole group are reactive sites for nucleophilic substitution.
Key Reactions:
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Imidazole alkylation: The 1H-imidazol-1-ylpropyl side chain likely forms via nucleophilic substitution between imidazole and a halogenated alkyl precursor (e.g., 1-chloro-3-iodopropane) under basic conditions .
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Benzothiazole functionalization: The 7-chloro-4-methoxybenzo[d]thiazol-2-amine intermediate undergoes alkylation or arylation at the C-2 position before coupling with the imidazole-propyl group .
Table 1: Conditions for Nucleophilic Substitution
| Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Imidazole alkylation | Imidazole, 1-chloro-3-iodopropane, K₂CO₃, DMF, 80°C | 72% | |
| Benzothiazole amination | NH₃/EtOH, Pd/C, 100°C | 65% |
Amide Coupling and Benzoylation
The fluorobenzamide group is introduced via amide bond formation between 3-fluorobenzoic acid derivatives and the primary amine of the benzothiazole-imidazole intermediate.
Key Steps:
-
Activation of 3-fluorobenzoic acid using EDCl/HOBt or thionyl chloride to form the corresponding acyl chloride.
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Coupling with N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methoxybenzo[d]thiazol-2-amine in dichloromethane with triethylamine .
Table 2: Amide Bond Formation Parameters
| Acylating Agent | Coupling Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 3-Fluorobenzoyl chloride | Triethylamine | CH₂Cl₂ | 0°C → RT | 85% |
| 3-Fluorobenzoic acid | EDCl/HOBt | DMF | 25°C | 78% |
Hydrochloride Salt Formation
The final step involves converting the free base to the hydrochloride salt using hydrogen chloride gas or HCl/dioxane to improve solubility and stability .
Conditions:
-
Reagent: HCl (g) in anhydrous diethyl ether
-
Temperature: 0–5°C
-
Yield: >90%
Imidazole Ring Modifications
The imidazole moiety participates in:
-
Metal coordination: Forms complexes with transition metals (e.g., Zn²⁺, Cu²⁺) via N-donor sites .
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Electrophilic substitution: Bromination or nitration at C-4/C-5 positions under acidic conditions .
Benzothiazole Reactivity
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Methoxy group demethylation: Achieved with BBr₃ in CH₂Cl₂ at −78°C to yield hydroxyl derivatives .
-
Chloro displacement: Substituted by amines or thiols under catalytic Pd conditions .
Stability and Degradation Pathways
The compound is sensitive to:
-
Hydrolysis: The amide bond breaks under strongly acidic (HCl, 100°C) or basic (NaOH, 80°C) conditions, yielding 3-fluorobenzoic acid and the benzothiazole-imidazole amine .
-
Oxidation: The thiazole sulfur oxidizes to sulfoxide/sulfone derivatives with H₂O₂ or mCPBA .
Table 3: Degradation Products Under Stress Conditions
| Condition | Major Degradation Product | Mechanism |
|---|---|---|
| 0.1N HCl, 70°C, 24h | 3-Fluorobenzoic acid | Hydrolysis |
| 3% H₂O₂, RT, 48h | Benzo[d]thiazole sulfoxide derivative | Oxidation |
Comparative Reactivity of Structural Analogs
The compound’s reactivity aligns with derivatives featuring imidazole-propyl and halogenated benzothiazole groups:
Table 4: Reaction Outcomes for Analogous Compounds
| Compound | Reaction Type | Product | Yield |
|---|---|---|---|
| N-(3-imidazolylpropyl)-4-methylbenzamide | Acylation | N-Acetyl derivative | 80% |
| 7-Chloro-N-(4-methoxybenzothiazol-2-yl)benzamide | Amination | 7-Amino substituted analog | 68% |
Q & A
Q. What are the optimal synthetic pathways and reaction conditions for this compound?
The synthesis involves multi-step reactions, typically starting with the preparation of key intermediates like the benzo[d]thiazole and imidazole moieties. Critical steps include:
- Amide bond formation : Coupling the 7-chloro-4-methoxybenzo[d]thiazol-2-amine intermediate with 3-fluorobenzoyl chloride under anhydrous conditions (e.g., THF or DCM) using coupling agents like HBTU or DCC .
- Alkylation : Introducing the 3-(1H-imidazol-1-yl)propyl group via nucleophilic substitution, often requiring bases like K₂CO₃ or Et₃N in polar aprotic solvents (e.g., DMF) .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization (e.g., from ethanol) to achieve >95% purity .
Q. Key Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–25°C (amide coupling) | Prevents side reactions |
| Solvent | DMF or THF | Enhances solubility |
| Reaction Time | 12–24 hours (alkylation) | Ensures completion |
Q. How is structural characterization performed for this compound?
A combination of spectroscopic and crystallographic methods is used:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at C3 of benzamide, methoxy at C4 of benzo[d]thiazole) .
- IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-F stretch) .
- Mass Spectrometry : High-resolution MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
- X-ray Crystallography : Resolves intermolecular interactions (e.g., hydrogen bonds between Cl⁻ and imidazole NH groups) .
Q. What in vitro assays are used to assess biological activity?
Common assays include:
- Enzyme inhibition : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorogenic substrates .
- Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) .
- Solubility/Permeability : HPLC-based kinetic solubility assays and Caco-2 cell monolayers for permeability .
Advanced Research Questions
Q. How to resolve contradictory data in solubility or bioactivity studies?
Contradictions may arise from assay conditions or impurities. Strategies include:
- Design of Experiments (DoE) : Use factorial designs to test variables (pH, temperature, solvent) and identify confounding factors .
- Analytical Re-evaluation : Employ orthogonal methods (e.g., LC-MS for purity vs. NMR) to rule out impurities .
- Crystallographic Validation : Confirm polymorphic forms (e.g., hydrate vs. anhydrous) affecting solubility .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- Systematic Substitution : Modify functional groups (e.g., replace 3-fluorobenzamide with nitro or methoxy variants) and test activity .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins .
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds from imidazole or thiazole groups) .
Q. How to develop a stability-indicating analytical method for this compound?
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to generate degradation products .
- HPLC Method : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to separate degradation peaks. Validate per ICH Q2(R1) guidelines .
Q. Table 1: Spectroscopic Data from Analogous Compounds
| Compound Feature | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Benzo[d]thiazole C7-Cl | ¹H: 7.45 (s, 1H) | C-Cl: 750 |
| Imidazole NH | ¹H: 8.20 (s, 1H) | N-H: 3150 |
| Amide C=O | ¹³C: 168.5 | C=O: 1650 |
Q. Table 2: Reaction Optimization via DoE
| Factor | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature (°C) | 0 | 25 | 15 |
| Solvent (DMF:THF ratio) | 1:1 | 3:1 | 2:1 |
| Catalyst (mol%) | 5 | 15 | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
